[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride
Overview
Description
This compound, also known as (4-chloro-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride, is a chemical with the CAS Number 1332531-21-1 . It has a molecular weight of 196.08 . Pyrazoles, which this compound is a derivative of, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrazoles are known to undergo various chemical reactions . For instance, 5-aminopyrazoles can undergo cyclization and cycloaddition when reacting with bielectrophiles .Physical And Chemical Properties Analysis
The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but it is insoluble in water .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as MFCD13857385, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Antiviral Activity
Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes at 500 μg/mL and were found to possess promising activity .
Antibacterial Activity
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial .
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activities . This makes them potential candidates for the development of new drugs to treat infectious diseases.
Anti-inflammatory Activity
Imidazole derivatives have been reported to exhibit anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory conditions.
Antitumor Activity
Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activities . This suggests that they could be used in the development of new anticancer drugs.
Antidiabetic Activity
Imidazole derivatives have also been reported to exhibit antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Anti-allergic Activity
Imidazole derivatives have been reported to exhibit anti-allergic activities . This suggests potential applications in the treatment of allergic conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHMIWHUOEHTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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